molecular formula C11H18N2O4 B350047 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 304859-18-5

1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B350047
CAS RN: 304859-18-5
M. Wt: 242.27g/mol
InChI Key: MICQDDOGLMOEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Morpholine derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .


Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, morpholin-4-yl-acetic acid has a molecular weight of 145.16 and a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Applications in Drug Discovery

1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been explored extensively in the synthesis of various compounds with potential applications in drug discovery. The bridged amino acid building blocks containing both morpholine and pyrrolidine motifs, like 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been synthesized as compact modules to optimize the physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016). Similarly, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized to develop nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis, demonstrating the compound's role in the synthesis of therapeutic agents (Procopiou et al., 2018).

Role in Molecular Structure Analysis

The compound's derivatives have been used to study molecular and crystal structures, offering insights into the anti-conformation of carboxylic groups and intramolecular hydrogen bonding. For instance, X-ray structural examination of a product from the Diels-Alder reaction involving a derivative of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid provided detailed insights into its molecular and crystal structure, aiding the understanding of complex molecular interactions (Mironova et al., 2012).

Exploration in Synthesis of Novel Compounds

The compound has been pivotal in the synthesis of various novel derivatives with potential biological activity. Research has explored its use in synthesizing new heterocyclic compounds, bridged bicyclic morpholine amino acids, and derivatives with potential antioxidant activity. These studies demonstrate the versatility of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid in synthesizing a wide array of compounds with potential medicinal applications (Shah et al., 2019).

Safety and Hazards

Morpholine derivatives can be hazardous. They may cause skin burns, eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c14-10-7-9(11(15)16)8-13(10)2-1-12-3-5-17-6-4-12/h9H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICQDDOGLMOEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181214
Record name 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

CAS RN

304859-18-5
Record name 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304859-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.